

Spectroscopic data of 3-(Phenylsulfonyl)propanoic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-(Phenylsulfonyl)propanoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-(Phenylsulfonyl)propanoic acid**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(Phenylsulfonyl)propanoic acid** (CAS No. 10154-71-9), a compound of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification of this molecule. The methodologies, data interpretation, and the synergistic logic of using these techniques in concert are detailed to provide a self-validating framework for analysis.

Introduction: The Analytical Imperative

3-(Phenylsulfonyl)propanoic acid, with the molecular formula $C_9H_{10}O_4S$ and a molecular weight of 214.24 g/mol, is a bifunctional molecule containing a carboxylic acid and a phenyl sulfone group.^{[1][2][3]} The presence of these distinct chemical environments makes it an ideal candidate for a multi-faceted spectroscopic analysis. The choice of analytical techniques is not arbitrary; it is a deliberate strategy to probe different aspects of the molecular structure. NMR spectroscopy reveals the carbon-hydrogen framework and connectivity, IR spectroscopy

identifies the functional groups present through their vibrational modes, and Mass Spectrometry determines the molecular mass and provides clues to the structure through fragmentation patterns. This guide will dissect each of these techniques and their application to **3-(Phenylsulfonyl)propanoic acid**.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's architecture is critical before delving into the spectral data. The structure consists of a phenyl ring connected to a sulfonyl group, which in turn is attached to a three-carbon propanoic acid chain.

Diagram 1: Molecular Structure and Atom Numbering A labeled diagram of the **3-(Phenylsulfonyl)propanoic acid** structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei (^1H and ^{13}C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar carboxylic acid and its high boiling point. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ^1H NMR and ~39.52 ppm in ^{13}C NMR.
- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Phenylsulfonyl)propanoic acid** in 0.6-0.7 mL of DMSO-d₆.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum provides a map of the different proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.3	Broad Singlet	1H	H-OOC- (Carboxylic Acid)
7.85 - 7.95	Multiplet	2H	Ar-H (ortho to SO_2)
7.60 - 7.75	Multiplet	3H	Ar-H (meta & para to SO_2)
~3.40	Triplet	2H	$-\text{SO}_2\text{-CH}_2\text{-}$ (α -protons)
~2.75	Triplet	2H	$-\text{CH}_2\text{-COOH}$ (β -protons)

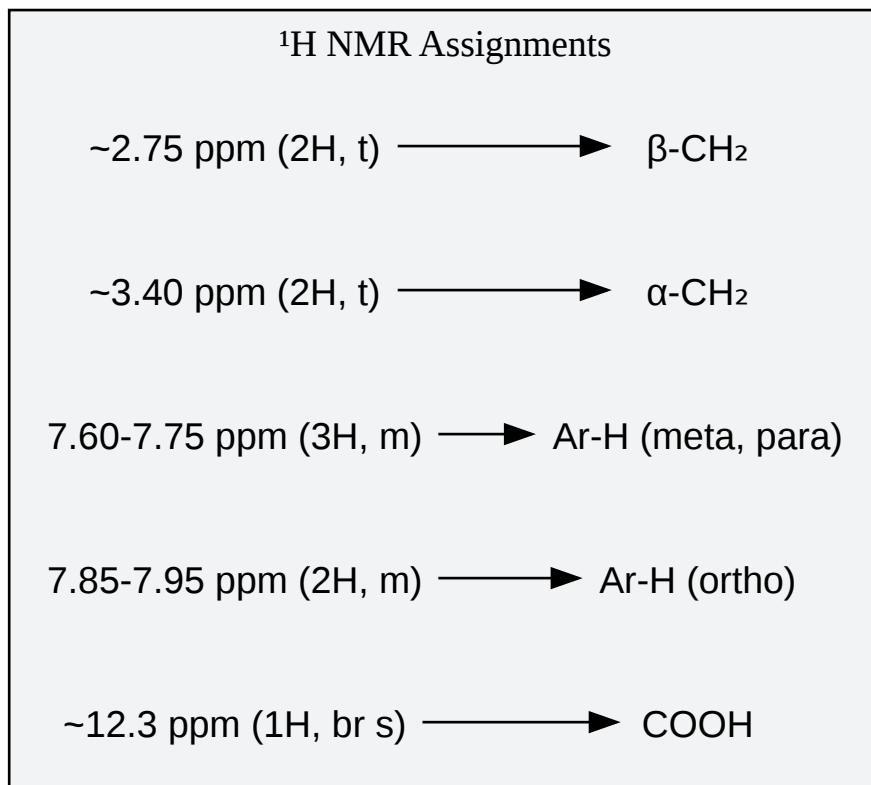
(Note: Predicted values based on typical chemical shifts and available spectral data. Actual values may vary slightly.)^[4]

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Interpretation and Causality:

- Carboxylic Proton (~12.3 ppm): The acidic proton is highly deshielded and appears far downfield. Its signal is often broad due to chemical exchange with trace amounts of water in the solvent.
- Aromatic Protons (7.60 - 7.95 ppm): The electron-withdrawing nature of the sulfonyl group ($-\text{SO}_2$) deshields the attached phenyl protons, shifting them significantly downfield. The protons ortho to the sulfonyl group are the most deshielded.
- Aliphatic Protons (~3.40 and ~2.75 ppm): The methylene protons adjacent to the sulfonyl group (α -protons, ~3.40 ppm) are more deshielded than those adjacent to the carbonyl group (β -protons, ~2.75 ppm) due to the stronger inductive effect of the sulfone. Both signals appear as triplets due to coupling with their neighboring methylene group.

Diagram 2: ^1H NMR Structural Assignments A visual correlation between proton signals and the molecular structure.



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^{13}C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Chemical Shift (δ , ppm)	Assignment
~172.5	C=O (Carboxylic Acid)
~139.0	Ar-C (ipso, attached to SO_2)
~134.0	Ar-C (para)
~129.5	Ar-C (meta)
~127.0	Ar-C (ortho)
~54.0	$-\text{SO}_2\text{-CH}_2\text{-}$ (α -carbon)
~29.0	$-\text{CH}_2\text{-COOH}$ (β -carbon)

(Note: These are predicted chemical shifts as experimental data is not consistently available in public databases. Experimental verification is required.)

Interpretation and Causality:

- Carbonyl Carbon (~172.5 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears furthest downfield.
- Aromatic Carbons (127.0 - 139.0 ppm): Four distinct signals are expected for the phenyl ring due to the influence of the sulfonyl substituent. The ipso-carbon (attached to the sulfonyl group) is typically shifted downfield.
- Aliphatic Carbons (~54.0 and ~29.0 ppm): Similar to the proton spectrum, the α -carbon is more deshielded than the β -carbon due to the proximity of the electron-withdrawing sulfonyl group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Experimental Protocol: IR Spectrum Acquisition

- Method: The Attenuated Total Reflectance (ATR) method is a modern, simple alternative to traditional KBr pellets.
- Procedure: Place a small amount of the solid sample directly on the ATR crystal.
- Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .

Data Presentation: Characteristic Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic Acid)
3100 - 3000	Medium	C-H stretch (Aromatic)
2980 - 2850	Medium	C-H stretch (Aliphatic)
~1710	Strong, Sharp	C=O stretch (Carboxylic Acid)
~1320 & ~1150	Strong	S=O asymmetric & symmetric stretch (Sulfone)
~1450	Medium	C=C stretch (Aromatic Ring)

Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The very broad absorption centered around 3000 cm^{-1} is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.^[6] The sharp, intense peak around 1710 cm^{-1} confirms the presence of the carbonyl (C=O) group.^[6] Crucially, two strong absorptions around 1320 cm^{-1} and 1150 cm^{-1} are the unmistakable signatures of the asymmetric and symmetric stretching vibrations of the sulfone (SO_2) group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis

- Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar, acidic molecule. Analysis in negative ion mode (ESI-) is often preferred as the carboxylic acid readily deprotonates.
- Analysis: High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.

Data Interpretation:

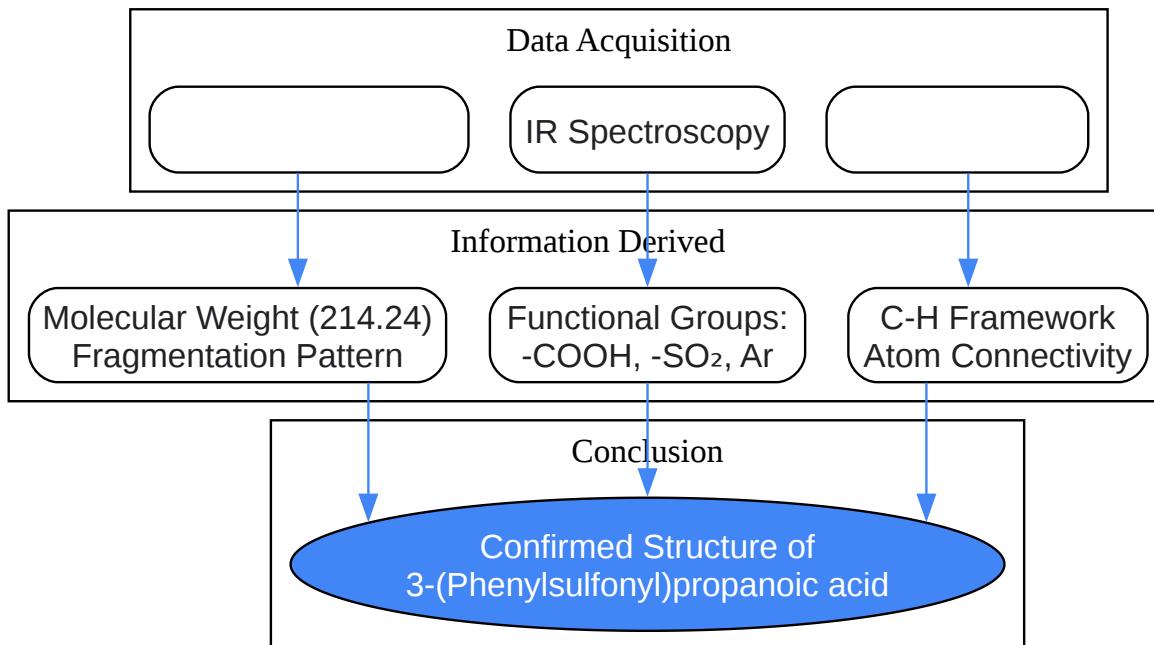
- Molecular Ion Peak: In negative ion mode, the primary ion observed will be the deprotonated molecule $[M-H]^-$ at an m/z of 213.02. In positive mode, the protonated molecule $[M+H]^+$ would be at m/z 215.04.
- Fragmentation Pattern: The fragmentation of **3-(Phenylsulfonyl)propanoic acid** can proceed through several pathways, providing confirmatory structural evidence.

m/z (Negative Mode)	Possible Fragment
213.02	$[M-H]^-$ (Molecular Ion)
141.00	$[C_6H_5SO_2]^-$ (Benzenesulfinate anion)
125.02	$[C_6H_5SO]^-$

Integrated Spectroscopic Workflow: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together they create a self-validating system for structural confirmation.

Diagram 3: Integrated Analysis Workflow A flowchart showing how different spectroscopic data are combined for structural elucidation.



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Conclusion

The spectroscopic characterization of **3-(Phenylsulfonyl)propanoic acid** is a clear example of modern analytical chemistry in practice. The ¹H and ¹³C NMR spectra define the carbon-hydrogen skeleton, the IR spectrum confirms the presence of the critical carboxylic acid and sulfone functional groups, and mass spectrometry verifies the molecular weight. This compiled and interpreted data serves as an authoritative reference for researchers, ensuring the identity, purity, and quality of this compound in synthetic and developmental applications.

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